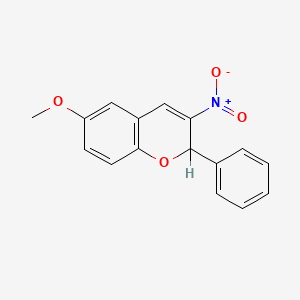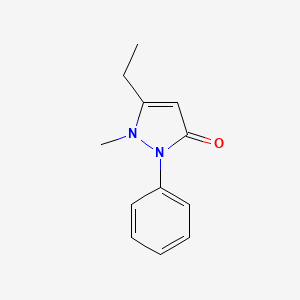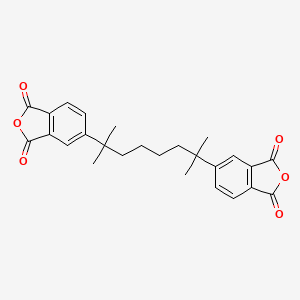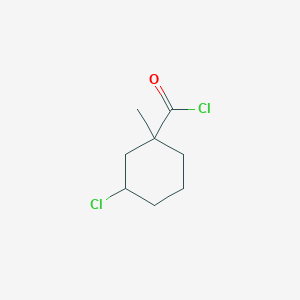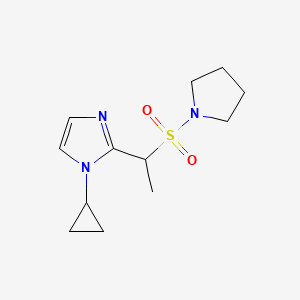
Ethylamine, 3,4-diethoxy-5-methoxyphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diethoxy-5-methoxyphenethylamine, also known as Asymbescaline, is a lesser-known psychedelic drug. It is a homolog of mescaline, a well-known psychedelic compound. Asymbescaline was first synthesized by Alexander Shulgin and is known for its psychedelic properties, although it produces few to no effects .
Méthodes De Préparation
The synthesis of 3,4-Diethoxy-5-methoxyphenethylamine involves several steps. One of the methods includes the following steps:
Starting Material: The synthesis begins with 3,4-Diethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding nitrostyrene intermediate.
Reduction: The nitrostyrene intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Final Product: The final product is 3,4-Diethoxy-5-methoxyphenethylamine.
Analyse Des Réactions Chimiques
3,4-Diethoxy-5-methoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
3,4-Diethoxy-5-methoxyphenethylamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phenethylamine derivatives.
Biology: It is studied for its potential effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 3,4-Diethoxy-5-methoxyphenethylamine involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, which is responsible for its psychedelic effects. The compound may also interact with other neurotransmitter systems, but detailed studies are limited .
Comparaison Avec Des Composés Similaires
3,4-Diethoxy-5-methoxyphenethylamine is similar to other phenethylamine derivatives such as:
Mescaline: 3,4,5-Trimethoxyphenethylamine, known for its strong psychedelic effects.
3,4-Dimethoxyphenethylamine: An analogue with similar structural properties but different pharmacological effects.
2,5-Dimethoxy-4-methylamphetamine (DOM): Another psychedelic phenethylamine with distinct effects
In comparison, 3,4-Diethoxy-5-methoxyphenethylamine is unique due to its specific substitution pattern on the aromatic ring, which influences its pharmacological profile and potency .
Propriétés
Numéro CAS |
63918-08-1 |
|---|---|
Formule moléculaire |
C13H21NO3 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
2-(3,4-diethoxy-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO3/c1-4-16-12-9-10(6-7-14)8-11(15-3)13(12)17-5-2/h8-9H,4-7,14H2,1-3H3 |
Clé InChI |
VFOAVFQWZYUFQZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OC)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



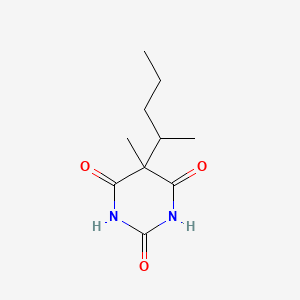

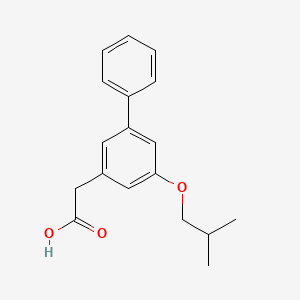

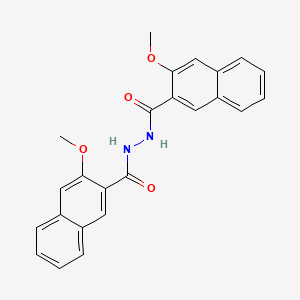
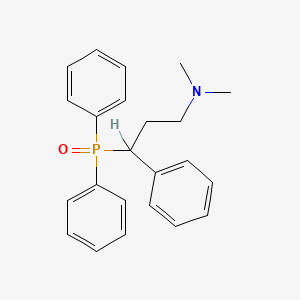
![7-Methylbenzo[d][1,3]dioxol-4-amine](/img/structure/B13945302.png)
